雄甾-4,16-二烯-3-酮,17-(3-吡啶基)-

描述

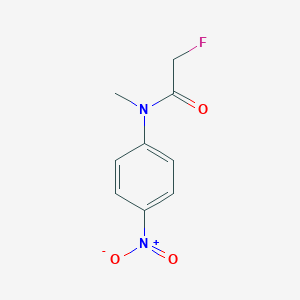

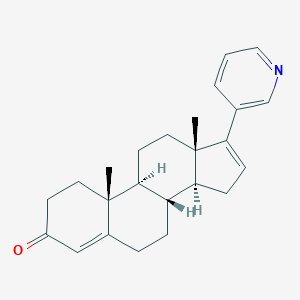

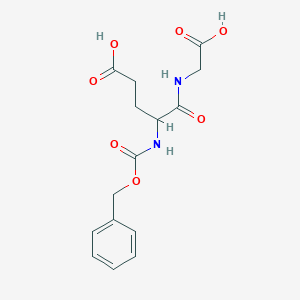

“Androsta-4,16-dien-3-one, 17-(3-pyridinyl)-” is a steroid compound . It is also known as Abiraterone acetate . It has been described as having potent pheromone-like activities in humans .

Synthesis Analysis

The compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone (a more potent and odorous pheromone) by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol (also more potent and odorous pheromones) by 3-ketosteroid reductase .Molecular Structure Analysis

The molecular formula of “Androsta-4,16-dien-3-one, 17-(3-pyridinyl)-” is C24H29NO . Its average mass is 347.493 Da and its monoisotopic mass is 347.224915 Da .Chemical Reactions Analysis

The compound inhibits selectively and efficiently the enzyme 17-a-hydroxylase-C17-20-lyase, which catalyzes the conversion of dehydroepiandrosterone and androstenedione to testosterone .Physical And Chemical Properties Analysis

The density of the compound is 1.1±0.1 g/cm3 . Its boiling point is 504.6±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.4±3.0 kJ/mol . The flash point is 259.9±37.5 °C . The index of refraction is 1.598 .科学研究应用

Prostate Cancer Treatment

D4-abiraterone is a metabolite of abiraterone, a steroidal compound used in the treatment of prostate cancer. Abiraterone inhibits the enzyme CYP17A1, which is involved in androgen synthesis. D4-abiraterone, however, exhibits broader inhibitory activity and may be more effective than abiraterone itself. It suppresses the hydroxylation of pregnenolone and progesterone, leading to decreased tumor testosterone and dihydrotestosterone levels. Additionally, D4-abiraterone directly blocks the androgen receptor (AR), making it a potent antagonist in prostate cancer therapy .

Androgen Biosynthesis Inhibition

D4-abiraterone targets the CYP17A1 enzyme, blocking both 17α-hydroxylase and 17,20-lyase activities. By inhibiting these reactions, it disrupts the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione. Reduced androgen levels are beneficial in treating hormone-sensitive prostate cancer .

Anti-Hormonal Therapy

Advanced prostate cancers remain dependent on testosterone. Abiraterone, including its metabolite D4-abiraterone, challenges conventional wisdom by demonstrating that anti-hormonal agents can benefit men with late-stage prostate cancer. By inhibiting androgen synthesis, D4-abiraterone contributes to anti-hormonal therapy .

Inhibition of Steroidogenic Enzymes

D4-abiraterone inhibits multiple enzymes involved in the steroidogenic pathway, including 3β-hydroxysteroid dehydrogenase, CYP17A1, and steroid 5α-reductase. These inhibitions collectively reduce the production of dihydrotestosterone (DHT), a key androgen implicated in prostate cancer progression .

Androgen Receptor Antagonism

D4-abiraterone competes with enzalutamide (a potent AR antagonist) for binding to the androgen receptor. Although slightly inferior to enzalutamide in inhibiting AR binding to regulatory elements, D4-abiraterone effectively suppresses AR target gene expression and cell growth induced by DHT .

Validation in Mouse Models

Researchers have validated the in vitro findings in mouse models of prostate cancer. These preclinical studies provide evidence of D4-abiraterone’s efficacy and support its potential clinical use .

作用机制

Target of Action

D4-Abiraterone, also known as Androsta-4,16-dien-3-one, 17-(3-pyridinyl)- or Delta4-abiraterone, is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme, expressed in testicular, adrenal, and prostatic tumor tissues, plays a crucial role in regulating androgen biosynthesis .

Mode of Action

D4-Abiraterone interacts with its target, CYP17, by inhibiting its activity. This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 . It also blocks the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione . Furthermore, D4-Abiraterone has been found to act as a competitive antagonist of the androgen receptor (AR), with potency reportedly comparable to that of enzalutamide .

Biochemical Pathways

The inhibition of CYP17 by D4-Abiraterone results in decreased tumor testosterone and dihydrotestosterone levels . This compound also inhibits several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase . These actions collectively disrupt the androgen synthesis pathway, leading to a reduction in androgen levels, which is beneficial in the treatment of prostate cancer.

Pharmacokinetics

Abiraterone, the parent drug of D4-Abiraterone, has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . The conversion of abiraterone to D4-Abiraterone is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .

Result of Action

The action of D4-Abiraterone leads to a decrease in serum testosterone and other androgens . It also inhibits dihydrotestosterone-induced AR binding of regulatory elements, and the expression of AR target genes . This results in the inhibition of dihydrotestosterone-induced cell growth, which is beneficial in the treatment of prostate cancer .

Action Environment

The interaction of D4-Abiraterone with vesicles and colloidal structures in the simulated fed state media containing undigested lipids and lipid digestion products enhances the solubility of both D4-Abiraterone and abiraterone . This interaction limits the esterase-mediated hydrolysis of abiraterone acetate and the potential of d4-abiraterone to permeate . This suggests that the absorption and efficacy of D4-Abiraterone can be influenced by the presence of lipids and lipid digestion products in the gastrointestinal environment.

属性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJZZAJJENTSTP-NHFPKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934961 | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androsta-4,16-dien-3-one, 17-(3-pyridinyl)- | |

CAS RN |

154229-21-7 | |

| Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.4-ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between D4-abiraterone and abiraterone acetate in the context of treating metastatic castration-resistant prostate cancer (mCRPC)?

A1: Abiraterone acetate (ABI), a steroidal CYP17A1 inhibitor, is a medication used to treat mCRPC. It gets converted into D4-abiraterone (D4-ABI) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) within the body []. While both compounds exhibit anti-tumor activity, their individual contributions to the overall clinical efficacy of abiraterone acetate treatment are still being investigated.

Q2: How does the concentration of D4-abiraterone in the blood relate to the effectiveness and prognosis of abiraterone acetate treatment?

A2: Research suggests that a higher concentration of D4-abiraterone in the blood might actually be associated with a poorer prognosis in patients undergoing abiraterone acetate treatment for mCRPC. This observation is counterintuitive, as D4-abiraterone itself has shown anti-cancer activity in preclinical studies []. The poorer prognosis might be linked to increased activity of the HSD3B enzyme, which could be driving castration resistance by boosting the production of dihydrotestosterone (DHT) from non-gonadal sources [].

Q3: Are there specific analytical challenges associated with measuring abiraterone levels for research and clinical purposes?

A3: Yes, accurately measuring abiraterone concentrations presents some specific analytical challenges. Abiraterone acetate is rapidly metabolized into the active abiraterone in the body, making the development of a sensitive and reliable analytical method essential []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) methods are commonly employed for this purpose. One challenge is abiraterone's stability, requiring careful sample handling and storage conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)